

Application Notes and Protocols: PF-04802367 Stock Solution Preparation and Storage

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Introduction

PF-04802367 is a potent and highly selective inhibitor of glycogen synthase kinase-3 (GSK-3), with IC50 values of 10.0 nM and 9.0 nM for the GSK-3α and GSK-3β isoforms, respectively[1]. Due to its role in various cellular processes, GSK-3 is a significant target in drug discovery for neurological disorders, diabetes, and oncology. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of **PF-04802367** stock solutions. These application notes provide detailed protocols for the solubilization and storage of **PF-04802367** to ensure its stability and efficacy for research applications.

Data Presentation

The following tables summarize the solubility and storage recommendations for **PF-04802367**.

Table 1: Solubility of PF-04802367



Solvent	Concentration	Notes
DMSO	≥ 20 mg/mL	Clear solution.
DMSO	72 mg/mL (199.01 mM)	Use of fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility[2].
DMSO	100 mg/mL (276.41 mM)	Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO[1][3].
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (6.91 mM)	Clear solution[1].
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (6.91 mM)	Clear solution[1].
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.91 mM)	Clear solution[1].

Table 2: Storage and Stability of PF-04802367

Form	Storage Temperature	Stability Period
Solid Powder	-20°C	3 years[2][3].
Solid Powder	4°C	2 years[3].
In Solvent	-80°C	6 months to 1 year[1][2][4].
In Solvent	-20°C	1 month to 6 months[1][2][4].

Experimental Protocols

Protocol 1: Preparation of High-Concentration DMSO Stock Solution

Methodological & Application





This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous buffers or cell culture media.

Materials:

- PF-04802367 powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)
- Calibrated pipettes

Procedure:

- Equilibration: Allow the PF-04802367 powder vial to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of **PF-04802367** powder.
- Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the
 desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of
 DMSO).
- Dissolution: Vortex the solution thoroughly to dissolve the compound. If precipitation occurs or dissolution is slow, sonication in a water bath can be used to aid dissolution[1].
- Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes
 in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[1][2].



Protocol 2: Preparation of an In Vivo Formulation with PEG300 and Tween-80

This protocol describes the preparation of a vehicle formulation suitable for in vivo studies.

Materials:

- PF-04802367 DMSO stock solution (e.g., 25 mg/mL)
- PEG300
- Tween-80
- Saline solution
- Sterile tubes
- Calibrated pipettes

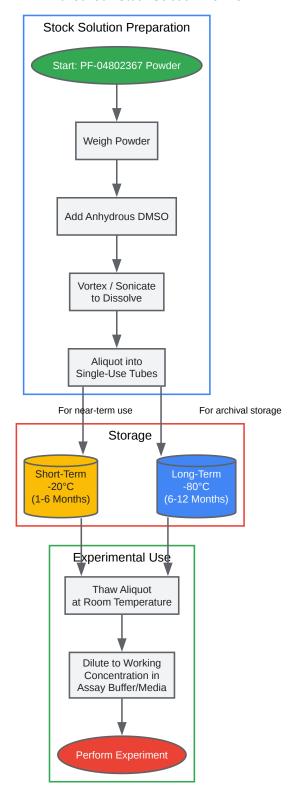
Procedure:

- Solvent Mixture Preparation: In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:
 - 400 μL of PEG300
 - \circ 100 μ L of the 25 mg/mL **PF-04802367** DMSO stock solution. Mix until uniform.
 - 50 μL of Tween-80. Mix until uniform.
- Final Formulation: Add 450 μL of saline to the mixture to bring the total volume to 1 mL. This results in a final concentration of 2.5 mg/mL[1].
- Use: The resulting clear solution should be used immediately for optimal results.

Visualizations



PF-04802367 Stock Solution Workflow





PF-04802367 Mechanism of Action PF-04802367 Inhibits GSK-3α/β Tau Protein Phosphorylated Tau (pTau)

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PF-04802367 Immunomart [immunomart.com]
- 4. PF-04802367 (PF-367) | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
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